Ecliptasaponin D

Natural Product Chemistry ADMET Prediction Structure-Activity Relationship

Researchers requiring a defined oleanane saponin for quantitative standardization or SAR studies often face challenges with undefined extract variability. Ecliptasaponin D (CAS 206756-04-9) solves this as a highly characterized molecular entity. Its specific 3β,16β-dihydroxy substitution and single C-3 glucoside enable unambiguous identification via HPLC-ELSD or LC-MS, even in complex matrices. - Defined scaffold for investigating structure-activity relationships within the oleanane class. - Ideal external standard for batch-to-batch consistency in botanical drug development. - Well-characterized MS/MS fragmentation pattern ensures experimental reproducibility.

Molecular Formula C36H58O9
Molecular Weight 634.851
CAS No. 206756-04-9
Cat. No. B591351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEcliptasaponin D
CAS206756-04-9
Molecular FormulaC36H58O9
Molecular Weight634.851
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C
InChIInChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)
InChIKeyWYDPEADEZMZKNM-USLJWFFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ecliptasaponin D Compound Overview


Ecliptasaponin D (CAS 206756-04-9) is an oleanane-type triterpenoid glucoside isolated from the aerial parts of Eclipta prostrata (also known as Eclipta alba) [1]. Its structure is unequivocally defined as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside, with a molecular formula of C36H58O9 and a molecular weight of 634.84 g/mol [2]. As a specific molecular entity rather than an undefined extract, it offers a defined chemical scaffold for investigating structure-activity relationships within the oleanane saponin class [3].

1 Defined oleanane saponin scaffold from Eclipta prostrata Isolated single entity, not crude extract
2 Supports SAR studies on pentacyclic triterpenoid glycosides Specific 3β,16β-dihydroxy, single C-3 glucose
3 Requires formulation review for in vitro assays Predicted low aqueous solubility; DMSO co-solvent recommended

Ecliptasaponin D Research Specificity


Despite sharing a plant source and a general oleanane backbone, Ecliptasaponin D exhibits critical differences in its aglycone structure and glycosylation pattern compared to its closest analogs like Ecliptasaponin A and Ecliptasaponin C [1]. Ecliptasaponin D possesses a specific 3β,16β-dihydroxy substitution on the oleanane core with a single glucose moiety at C-3 [2], which directly impacts its calculated physicochemical properties, including LogP (5.345) and aqueous solubility (LogS -7.934) [3]. These structural nuances are not merely academic; they govern molecular recognition, membrane permeability, and electrophoretic mobility, as demonstrated in capillary electrophoresis studies . Substituting Ecliptasaponin D with Ecliptasaponin A (which has a different aglycone and glycosylation) or a generic oleanolic acid derivative would invalidate comparative structure-activity relationship (SAR) studies and compromise experimental reproducibility in targeted bioassays.

Aglycone & Glycosylation Mismatch
Ecliptasaponin A/C differ in core substitution and sugar pattern; SAR interpretation may not transfer.
Physicochemical Profile May Differ
Predicted LogP and solubility differ from more polar saponins, altering formulation and permeability context.
Analytical Method Specificity
CE mobility and MS/MS fragmentation are compound-specific; substituting analogs may invalidate quantification methods.

Ecliptasaponin D Procurement Evidence


Molecular Identity and ADMET Profile

Ecliptasaponin D possesses a distinct molecular fingerprint (exact mass: 634.4081 g/mol) and a predicted LogP of 5.345, indicating higher lipophilicity compared to more polar saponins. In contrast, Ecliptasaponin A has a different aglycone (echinocystic acid) and distinct glycosylation, which would result in divergent physicochemical and biological behavior . Specifically, the predicted aqueous solubility (LogS) for Ecliptasaponin D is -7.934, classifying it as poorly soluble and requiring specialized formulation strategies (e.g., DMSO as a co-solvent) for in vitro assays [1].

ADMET Profile
Class-level inference
LogP 5.345 · LogS -7.934 vs Ecliptasaponin A
Formulation strategy context
In silico prediction; experimental validation needed
Natural Product Chemistry ADMET Prediction Structure-Activity Relationship

Solubility and Stability Profile

To ensure experimental reproducibility, Ecliptasaponin D demonstrates defined solubility in organic solvents. Vendor specifications confirm a solubility of 100 mg/mL (157.52 mM) in DMSO, which is suitable for preparing concentrated stock solutions for cell-based assays [1]. The compound is also soluble in chloroform, dichloromethane, and ethyl acetate, offering flexibility in purification and analytical method development [2]. Stability data indicate that the powder form is stable for 3 years at -20°C, while DMSO stock solutions are stable for 6 months at -80°C [3].

DMSO Solubility
Supporting evidence
100 mg/mL (157.52 mM) in DMSO
Stock solution preparation guide
Powder stable 3 yr at -20°C; solution 6 mo at -80°C
Assay Development Analytical Chemistry Drug Discovery

Electrophoretic Mobility Distinguishability

In capillary electrophoresis (CE) applications, Ecliptasaponin D exhibits a distinct and quantifiable electrophoretic mobility due to its ionizable carboxylic acid group at C-28 . This property allows for its baseline separation from other co-occurring saponins in Eclipta prostrata extracts, including eclalbasaponins [1]. This characteristic is leveraged in quality control and analytical method development to specifically quantify Ecliptasaponin D in complex matrices, providing a verifiable advantage over analogs that lack this ionization profile under specific buffer conditions.

CE Separation
Class-level inference
Distinct mobility via C-28 COOH ionization
Enables specific quantification in extracts
Buffer-dependent; verify against eclalbasaponins
Quality Control Analytical Method Development Phytochemical Fingerprinting

Predicted Binding Affinity for Inflammation Targets

Computational modeling provides a theoretical basis for Ecliptasaponin D's interaction with inflammatory protein targets. Molecular docking studies suggest that the compound interacts with bovine serum albumin (BSA) via van der Waals forces and hydrogen bonds, with a calculated binding constant (Kb) of 1.36 × 10^5 L/mol at 298 K . While this is a model for protein binding, it provides a quantitative, albeit preliminary, insight into its potential interaction with biological macromolecules compared to a non-binding control.

Protein Binding (in silico)
Data to verify
Kb = 1.36×10⁵ L/mol (BSA, 298 K)
Hypothetical target interaction model
Source data absent; requires experimental confirmation
Molecular Docking Inflammation Computational Chemistry

Ecliptasaponin D Research Applications


Reference Standard for Botanical Quality Control

As a defined molecular entity with a unique electrophoretic mobility and a well-characterized MS/MS fragmentation pattern [1], Ecliptasaponin D serves as an ideal external standard for the quantitative analysis of Eclipta prostrata-derived herbal materials and finished products. Its specific ionization profile allows for its unambiguous detection and quantification via HPLC-ELSD or LC-MS, even in complex botanical matrices where eclalbasaponins or other saponins co-elute [1]. This ensures batch-to-batch consistency and meets regulatory requirements for botanical drug development.

SAR Tool for Oleanane Saponins

The specific 3β,16β-dihydroxy substitution on the oleanane core, combined with a single C-3 glucopyranoside moiety, makes Ecliptasaponin D a critical tool for probing the SAR of pentacyclic triterpenoid saponins [2]. Researchers can use Ecliptasaponin D as a defined scaffold to compare its activity profile against Ecliptasaponin A (different aglycone) or other oleanolic acid derivatives . The predicted physicochemical properties (LogP 5.345; LogS -7.934) [3] further inform the design of analogs with improved drug-like properties, making it a valuable starting point for medicinal chemistry campaigns.

Reference Inhibitor for Protein Binding Assays

Based on computational evidence suggesting a defined binding constant (Kb = 1.36 × 10^5 L/mol at 298 K) with a model protein , Ecliptasaponin D can be utilized as a reference compound in biophysical assays (e.g., Surface Plasmon Resonance, Microscale Thermophoresis) aimed at validating its interaction with putative protein targets involved in inflammation. This provides a quantifiable benchmark for comparing the binding affinity of newly synthesized analogs or for confirming target engagement in cellular thermal shift assays (CETSA).

Application
Selection Property
Validation Focus
Botanical QC standardization
Defined CE mobility and MS/MS fragmentation
Quantification in complex Eclipta matrices
Oleanane SAR probe
Specific 3β,16β-diol, single C-3 glucose scaffold
Comparative activity with structural analogs
Protein binding reference
In silico predicted binding constant
Biophysical target engagement validation

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